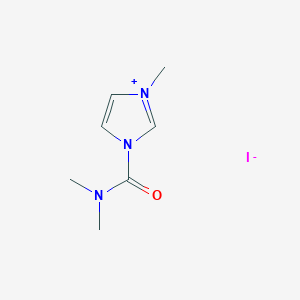
5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran: is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran typically involves the chloromethylation of a benzopyran derivative. The reaction is carried out under acidic conditions, often using hydrochloric acid as the chlorinating agent. The presence of a catalyst, such as zinc chloride, can enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries .
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used in assays to investigate the interaction of small molecules with biological targets .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5-(Hydroxymethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran
- 5-(Bromomethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran
- 5-(Methoxymethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran
Comparison: Compared to its analogs, 5-(Chloromethyl)-7-nitro-3,4-dihydro-1H-2-benzopyran has a unique reactivity profile due to the presence of the chloromethyl group. This group is a better leaving group in substitution reactions, making the compound more versatile in synthetic applications . Additionally, the nitro group enhances its potential for redox reactions, which can be exploited in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
5-(chloromethyl)-7-nitro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H10ClNO3/c11-5-7-3-9(12(13)14)4-8-6-15-2-1-10(7)8/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
RWNKIUQVXPJHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1C(=CC(=C2)[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


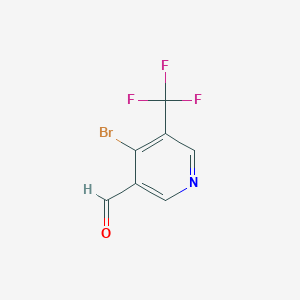
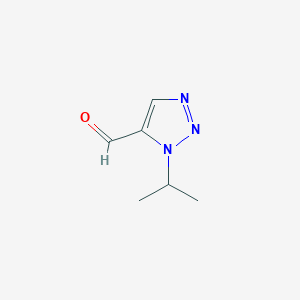



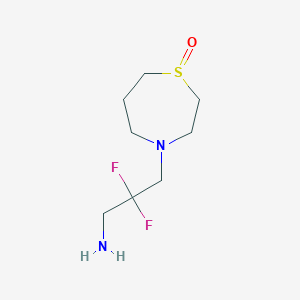
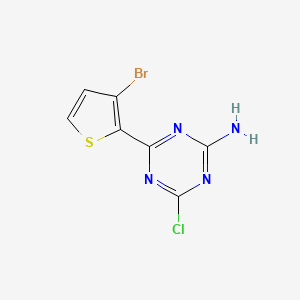


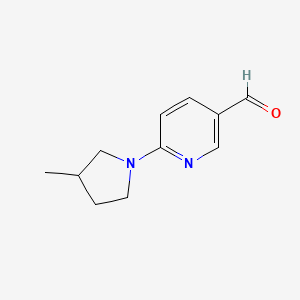
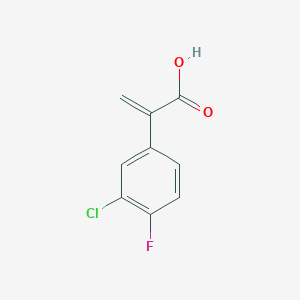
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)
![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
